![molecular formula C23H22N2O5 B14799261 3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a naphthyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. After cooling, the product is collected by filtration and recrystallized from hot ethanol to obtain pure 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide involves its interaction with cellular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known microtubule inhibitor that also binds to the colchicine-binding site on tubulin.
Podophyllotoxin: Another microtubule inhibitor with a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with structural similarities to 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide.
Uniqueness
3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is unique due to its specific combination of the trimethoxyphenyl and naphthyl groups, which confer distinct chemical and biological properties. Its ability to selectively target cancer cells and disrupt microtubule dynamics makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-[(E)-3-naphthalen-1-ylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)25-24-21(26)12-11-16-9-6-8-15-7-4-5-10-18(15)16/h4-14H,1-3H3,(H,24,26)(H,25,27)/b12-11+ |
InChI Key |
SNIHTVHCIUDEDU-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




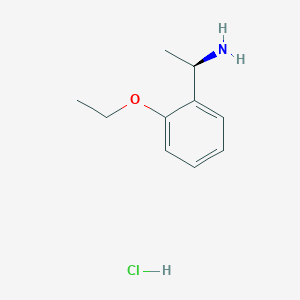
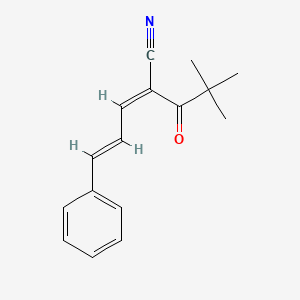
![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)

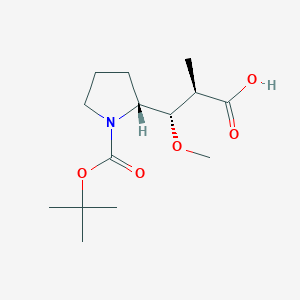
![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
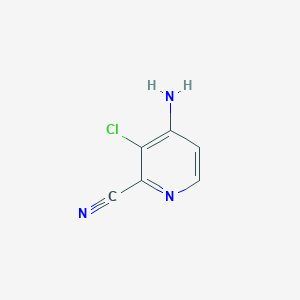
![[(1S,5R,8R,13R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14799224.png)

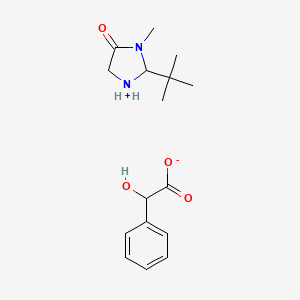
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)

